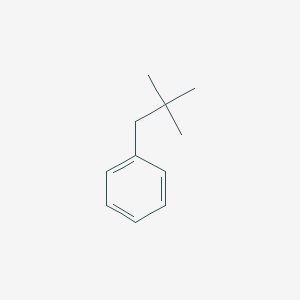

Neopentylbenzene

Descripción general

Descripción

Neopentylbenzene, also known as (2,2-Dimethyl-1-propyl)benzene, is an organic compound with the molecular formula C6H5CH2C(CH3)3 . It has a molecular weight of 148.24 .

Molecular Structure Analysis

Neopentylbenzene has a complex molecular structure. It contains a total of 27 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Aplicaciones Científicas De Investigación

Organic Synthesis: Preparation of α-Disulfones

Neopentylbenzene is utilized in organic synthesis, particularly in the preparation of α-disulfones through Cobalt (III) Oxidation . This process is significant for creating compounds with sulfone groups, which are valuable in various chemical reactions due to their stability and reactivity.

Materials Science: Nanomaterials Development

In materials science, Neopentylbenzene’s structural properties can be leveraged to develop nanomaterials with desired features. Its ability to participate in the synthesis of complex structures makes it a candidate for creating nanoscale materials with specific physical and chemical properties .

Pharmaceutical Research: Drug Delivery Systems

Neopentylbenzene may find applications in pharmaceutical research, particularly in the design of drug delivery systems. Its chemical properties could allow for the creation of novel carriers that can improve the efficacy and targeting of therapeutic agents .

Chemical Safety: Storage and Handling

The compound’s stability under various conditions makes it an important subject of study in chemical safety research. Understanding its behavior in different environments helps in developing guidelines for its safe storage and handling .

Analytical Chemistry: Solvent Properties

Due to its solubility characteristics, Neopentylbenzene is studied in analytical chemistry as a potential solvent for various chemical analyses. Its ability to dissolve certain compounds can be advantageous in spectroscopy and chromatography .

Safety and Hazards

Neopentylbenzene is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion or inhalation, medical attention should be sought .

Mecanismo De Acción

Target of Action

Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene , is a synthetic organic compoundIt is primarily used in chemical synthesis .

Mode of Action

It’s worth noting that neopentyl bromide, a derivative of neopentylbenzene, has been studied for its sn1 and sn2 reaction mechanisms .

Biochemical Pathways

Its derivatives may be involved in various chemical reactions, which could indirectly influence certain biochemical pathways .

Propiedades

IUPAC Name |

2,2-dimethylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXJKVMUHXVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143460 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopentylbenzene | |

CAS RN |

1007-26-7 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(Dimethylpropyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2-DIMETHYLPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

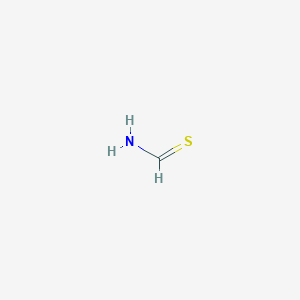

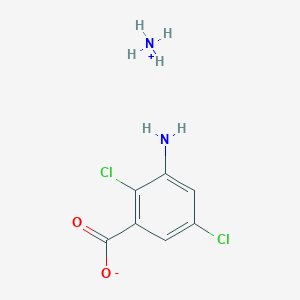

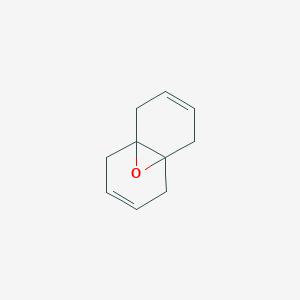

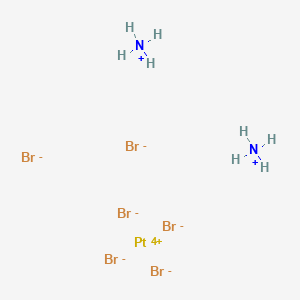

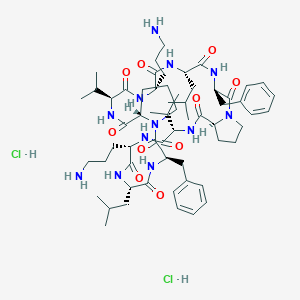

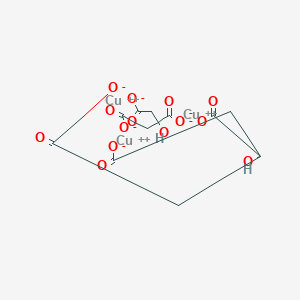

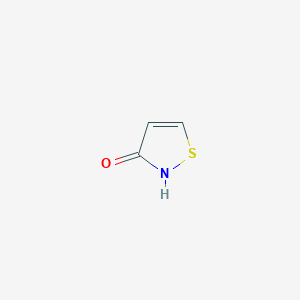

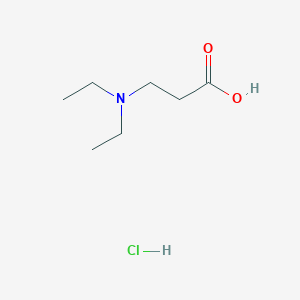

Feasible Synthetic Routes

Q & A

Q1: What is a notable characteristic of the Neopentyl group in Neopentylbenzene?

A1: The Neopentyl group (2,2-dimethylpropyl) in Neopentylbenzene is known for its steric bulk. This bulk significantly influences the molecule's reactivity and conformational preferences. [, , ] For instance, it leads to restricted rotation around the bond connecting the Neopentyl group to the benzene ring. []

Q2: What are some established methods for synthesizing Neopentylbenzene?

A2: Several synthetic routes have been explored for Neopentylbenzene:

- Reaction of Benzyl Chlorides with tert-Butyllithium: This method, utilizing readily available starting materials, offers good yields (up to 75% depending on the substituent on the benzene ring). []

- Reaction of Benzyl Alcohol or Benzyl Chloride with Suitable Reagents: While this route offers another approach, the reported yield for commercial-scale production is around 30.1%. []

- Thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane: This process, occurring at high temperatures, can yield Neopentylbenzene. The addition of deuterium gas (D2) significantly boosts Neopentylbenzene production in this reaction. []

Q3: How does the presence of deuterium gas (D2) influence the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane?

A3: The introduction of D2 during the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane leads to a marked increase in Neopentylbenzene formation. This effect is attributed to the participation of D2 in the reaction mechanism, although the exact pathway requires further investigation. Interestingly, a portion of the Neopentylbenzene produced in the presence of D2 does not incorporate deuterium. This finding suggests a complex reaction network with competing pathways. []

Q4: Can Neopentylbenzene undergo typical reactions characteristic of alkylbenzenes?

A4: While Neopentylbenzene shares structural similarities with other alkylbenzenes, its reactivity can differ due to the steric hindrance imposed by the Neopentyl group. For example, sulfonation of Neopentylbenzene, typically straightforward for alkylbenzenes, reveals the steric influence of the Neopentyl group. [] The study indicated a strong steric interaction between a Neopentyl and a sulfo function in the ortho position.

Q5: How does Neopentylbenzene behave in reactions catalyzed by solid superacids?

A5: Research using Pt/ZrO2/SO4 catalysts reveals interesting reactivity patterns for Neopentylbenzene. Unlike many alkylbenzenes that can readily form olefins under these conditions, Neopentylbenzene's structure prevents it from undergoing such transformations. Studies suggest that the reaction of Neopentylbenzene with Pt/ZrO2/SO4 might proceed through a direct protonation mechanism, rather than involving olefin intermediates. []

Q6: What insights can 13C NMR spectroscopy provide into the structure and dynamics of Neopentylbenzene derivatives?

A6: 13C NMR band shape analysis has been instrumental in studying the rotational barriers within Neopentylbenzene derivatives, particularly around the C-C bond linking the Neopentyl group to the benzene ring. Research on substituted Neopentylbenzenes has shown a correlation between the size of the substituent on the benzyl group and the rotational barrier. Larger substituents lead to higher barriers, highlighting the impact of steric hindrance. These experimental findings are often corroborated by computational methods like molecular mechanics calculations, offering a more comprehensive understanding of the molecular dynamics. []

Q7: Are there any applications of Neopentylbenzene or its derivatives in material science?

A7: Research suggests the potential application of Neopentylbenzene derivatives in material science. For instance, Neopentylbenzene has been used as a grafting agent to modify the properties of polymers. One study explored grafting Neopentylbenzene onto poly(biphenyl-3,3’-disulfonic acid) (PBPDSA) to create a water-insoluble copolymer, PBPDSA-g-NPB. [] This modification aimed to enhance the material's properties for potential use in proton exchange membranes for fuel cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.